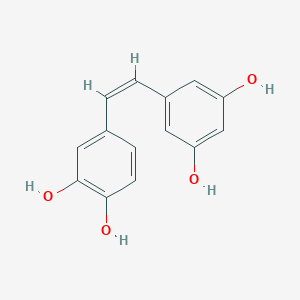

cis-3,5,3',4'-Tetrahydroxystilben

Übersicht

Beschreibung

Cis-3,5,3',4'-tetrahydroxystilbene is a stilbenol that is cis-stilbene carrying four hydroxy substituents at positions 3, 5, 3', and 4'. It is a stilbenol and a polyphenol. It derives from a hydride of a cis-stilbene.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Eigenschaften

“Cis-3,5,3’,4’-Tetrahydroxystilben” zeigt signifikante entzündungshemmende Eigenschaften . Es kann mehrere molekulare Mechanismen wie NF-κB und AMPK regulieren, die eine entscheidende Rolle bei der Entzündungsreaktion spielen .

Neuroprotektion

Diese Verbindung hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen erwiesen . Es kann Wege wie PI3K-AKT und JNK regulieren, die am neuronalen Überleben und Tod beteiligt sind .

Herz-Kreislauf-Schutz

“Cis-3,5,3’,4’-Tetrahydroxystilben” bietet Herz-Kreislauf-Schutz . Es kann den ROS-NO-Signalweg regulieren, der an der Regulierung des Gefäßtonus und des Blutdrucks beteiligt ist .

Leberprotektion

Diese Verbindung hat leberprotektive Wirkungen gezeigt, insbesondere bei der Behandlung von Fettleber . Es kann den Bcl-2/Bax/Caspase-3-Signalweg regulieren, der an der Regulierung des Zelltods in der Leber beteiligt ist .

Anti-Osteoporose

“Cis-3,5,3’,4’-Tetrahydroxystilben” hat anti-Osteoporose-Effekte . Es hat antioxidative und freie Radikale abfangende Eigenschaften, die zur Vorbeugung von Knochenschwund beitragen können

Wirkmechanismus

Target of Action

cis-3,5,3’,4’-Tetrahydroxystilbene, a type of stilbenol , is known to target several key proteins and pathways in the body. It has been found to induce the expression and enhance the activity of Erythropoietin (EPO) , a hormone that stimulates the production of red blood cells. It also stimulates mitochondrial biogenesis , which is crucial for energy production in cells.

Mode of Action

This compound interacts with its targets primarily through modulation of various signaling transduction pathways, such as NF-κB, PI3K-AKT, ERK1/2, AMPK, Nrf2, Bcl-2/Bax/Caspase-3, ROS-NO, TGF-β/Smad, MAPK, and SIRT1 . These interactions result in a wide range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

Biochemical Pathways

cis-3,5,3’,4’-Tetrahydroxystilbene affects several biochemical pathways. It modulates the NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors and helping maintain homeostatic conditions . It also influences the PI3K-AKT pathway, which plays a key role in cell survival and growth .

Pharmacokinetics

It’s known that the compound has protective effects in cardiovascular disease and ischemia models , suggesting it has good bioavailability and can reach relevant tissues in the body.

Result of Action

The molecular and cellular effects of cis-3,5,3’,4’-Tetrahydroxystilbene’s action are diverse. It has been shown to protect against oxidative damage by attenuating free radicals and upregulating antioxidant/detoxifying enzymes . It also protects cells from H2O2-induced autophagy and apoptosis in vitro . Additionally, it has demonstrated protective effects in cardiovascular disease and ischemia models .

Action Environment

The action, efficacy, and stability of cis-3,5,3’,4’-Tetrahydroxystilbene can be influenced by various environmental factors. For instance, studies indicate that trans-TSG can be isomerized into cis-TSG under illumination . More research is needed to fully understand how different environmental conditions affect the action of this compound.

Biochemische Analyse

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of cis-3,5,3’,4’-Tetrahydroxystilbene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

cis-3,5,3’,4’-Tetrahydroxystilbene is involved in various metabolic pathways, including interactions with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with certain transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424968 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106325-86-4 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

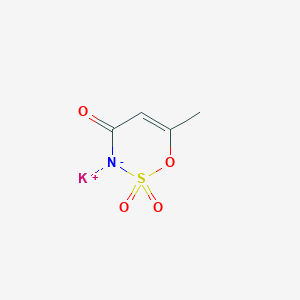

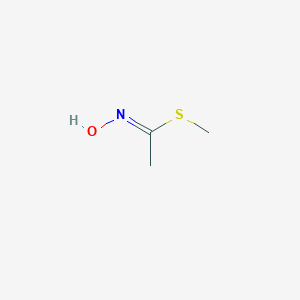

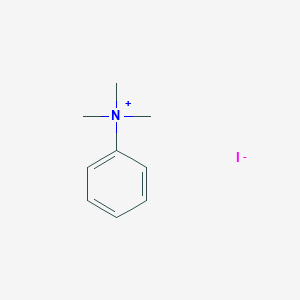

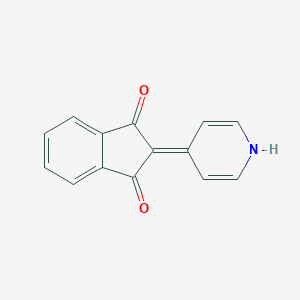

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

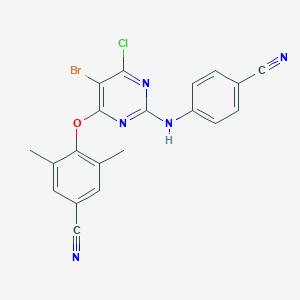

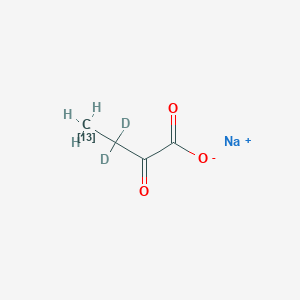

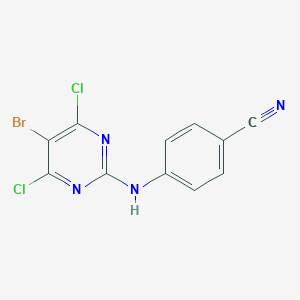

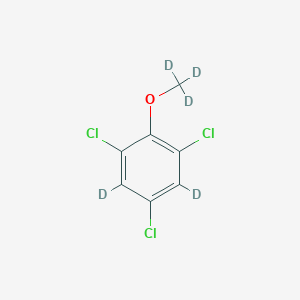

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)